magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
CAS No.: 134620-06-7
Cat. No.: VC0139926
Molecular Formula: C13H21MgNO10
Molecular Weight: 375.613
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134620-06-7 |
|---|---|
| Molecular Formula | C13H21MgNO10 |
| Molecular Weight | 375.613 |
| IUPAC Name | magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
| Standard InChI | InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2/t6-;;/m1../s1 |
| Standard InChI Key | ZJHYPNORKBZNRY-QYCVXMPOSA-L |
| SMILES | C[N+](C)(C)CC(CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Introduction
Chemical Identity and Structure
Basic Chemical Information
The compound magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is characterized by several key identifiers that establish its chemical identity:
| Property | Information |
|---|---|
| CAS Number | 134620-06-7 |
| VCID | VC0139926 |
| Molecular Formula | C13H21MgNO10 |
| Molecular Weight | 375.613 g/mol |
| IUPAC Name | magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
| PubChem Compound ID | 46783865 |
| Regulatory Status | For research use only. Not for human or veterinary use |
Physical and Chemical Properties
Molecular Characteristics
The compound exhibits a complex molecular architecture with both ionic and covalent bonds. The structural features suggest the following physical properties:
The presence of the magnesium ion in coordination with oxygen-containing functional groups creates a distinctive coordination chemistry that influences many of the compound's properties.
Solubility and Solution Behavior
Based on structural analysis, the compound likely exhibits the following solubility characteristics:
| Solvent | Predicted Solubility |
|---|---|
| Water | Probably soluble due to the ionic nature and hydrophilic functional groups |
| Polar Organic Solvents | Potentially soluble in methanol, ethanol, DMSO |
| Non-polar Solvents | Likely insoluble in hexane, toluene, and similar non-polar media |
| Buffered Aqueous Solutions | Solubility may be pH-dependent due to multiple ionizable groups |
The compound's solution behavior would be influenced by the quaternary ammonium group, carboxylate functions, and the coordinated magnesium ion, potentially exhibiting complex acid-base properties in solution.
Synthetic Approaches and Characterization
Analytical Characterization Methods
Comprehensive characterization of this compound would employ multiple complementary analytical techniques:
| Analytical Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation, including ¹H, ¹³C, and potentially ²⁵Mg NMR |
| Infrared Spectroscopy | Identification of functional groups (carboxylate, hydroxyl, etc.) |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |
| X-ray Crystallography | Definitive three-dimensional structure and coordination geometry |
| Elemental Analysis | Composition verification for C, H, N, and Mg content |
| Optical Rotation | Confirmation of chiral properties and specific rotation |
These techniques would collectively provide a comprehensive characterization profile necessary for structure verification and quality control.
| Parameter | Recommendation |
|---|---|
| Temperature | Store at 2-8°C under refrigeration |
| Container | Tightly sealed to prevent moisture absorption |
| Light Exposure | Protect from direct light |
| Atmosphere | Store under inert atmosphere if possible |
| Shelf Life | Should be periodically tested for degradation |
These recommendations aim to minimize potential decomposition pathways, including hydrolysis of coordination bonds or oxidation of hydroxyl groups.
Research Gaps and Future Directions
Current Knowledge Limitations
Several aspects of this compound remain underexplored in the available literature:
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Detailed spectroscopic characterization data
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Comprehensive physical property measurements
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Biological activity profiling
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Reaction behavior and chemical stability studies
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Applications beyond basic research contexts
These knowledge gaps represent opportunities for future investigation by researchers interested in this unique chemical entity.
Promising Research Directions
Future research might productively focus on:
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Crystal structure determination to establish definitive coordination geometry
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Investigation of potential biological activities, particularly those related to magnesium-dependent processes
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Exploration of catalytic properties in organic transformations
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Development of improved synthetic routes with higher yields and stereoselectivity
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Structure-activity relationship studies if biological activity is identified
Such investigations would contribute valuable knowledge to the scientific understanding of this complex coordination compound.
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